
5-Fluoro-2-methylphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylphenylpropanenitrile: is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylpropanenitrile typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by treatment with a fluorinating agent like tetrafluoroboric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous-flow reactors. This method enhances the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: 5-Fluoro-2-methylbenzoic acid or 5-Fluoro-2-methylacetophenone.
Reduction: 5-Fluoro-2-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-methylphenylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. This compound may serve as a precursor for the synthesis of novel therapeutic agents .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability .
Mecanismo De Acción
The mechanism by which 5-Fluoro-2-methylphenylpropanenitrile exerts its effects depends on its specific application. In the context of medicinal chemistry, fluorinated compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the propanenitrile group.
2-Fluoro-5-methylbenzonitrile: Fluorine and methyl groups are interchanged.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 5-Fluoro-2-methylphenylpropanenitrile is unique due to the presence of both a fluorine atom and a propanenitrile group, which can impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H10FN |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
Clave InChI |
UMFCEVALVVSWPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


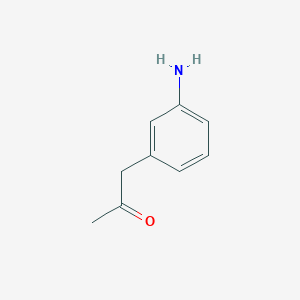
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
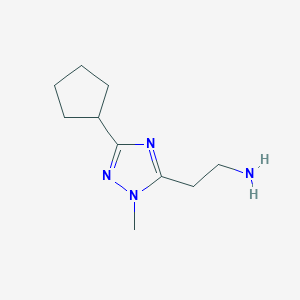
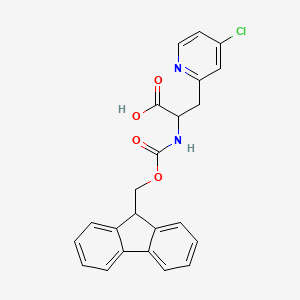
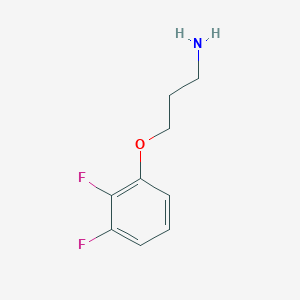
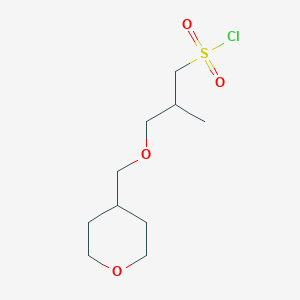
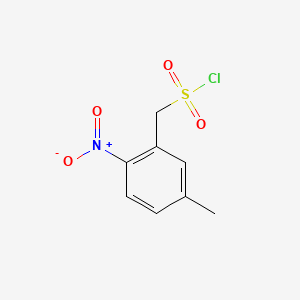



![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

